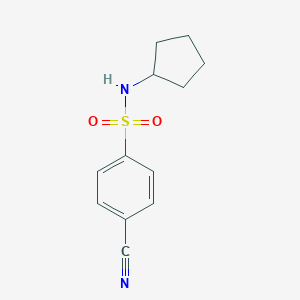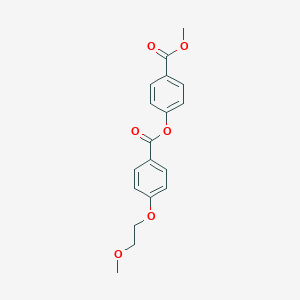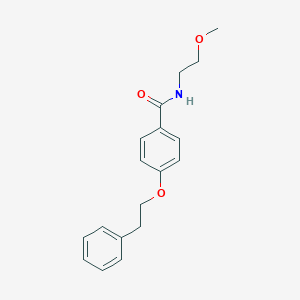
4-cyano-N-cyclopentylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-cyclopentylbenzenesulfonamide (known as PSC-833 or valspodar) is a synthetic inhibitor of P-glycoprotein (P-gp) that is widely used in scientific research. P-gp is a membrane protein that plays a crucial role in drug resistance in cancer cells, and PSC-833 has been shown to reverse this resistance in various studies.
Mecanismo De Acción
PSC-833 works by inhibiting the activity of 4-cyano-N-cyclopentylbenzenesulfonamide, which is a membrane protein that pumps drugs out of cancer cells. By inhibiting 4-cyano-N-cyclopentylbenzenesulfonamide, PSC-833 allows chemotherapy drugs to accumulate in cancer cells, increasing their effectiveness. PSC-833 has also been shown to inhibit the activity of other membrane transporters, including multidrug resistance-associated protein (MRP) and breast cancer resistance protein (BCRP).
Biochemical and physiological effects:
PSC-833 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting 4-cyano-N-cyclopentylbenzenesulfonamide activity, it has been shown to increase the accumulation of chemotherapy drugs in cancer cells, enhance the cytotoxicity of chemotherapy drugs, and increase the sensitivity of cancer cells to radiation therapy. PSC-833 has also been shown to affect the pharmacokinetics of other drugs, increasing their bioavailability and reducing their clearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PSC-833 in lab experiments is its ability to reverse drug resistance in cancer cells. This allows researchers to study the mechanisms of drug resistance and develop new strategies for overcoming it. PSC-833 is also relatively easy to synthesize and has a long shelf life.
One limitation of using PSC-833 is its potential toxicity. It has been shown to cause liver damage and other adverse effects in animal studies, and its safety in humans is not well established. PSC-833 is also relatively expensive compared to other research chemicals.
Direcciones Futuras
For research on PSC-833 include the development of new 4-cyano-N-cyclopentylbenzenesulfonamide inhibitors, the use of PSC-833 in combination with other drugs, and the study of 4-cyano-N-cyclopentylbenzenesulfonamide in other diseases.
Métodos De Síntesis
PSC-833 can be synthesized by reacting 4-cyano-N-cyclopentylbenzenesulfonamide with 3-(2-chloroethyl)-4-methyl-1,2,3-oxathiazolidine-2,2-dioxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
PSC-833 is primarily used in scientific research to study drug resistance in cancer cells. It has been shown to reverse resistance to a variety of chemotherapy drugs, including doxorubicin, paclitaxel, and vinblastine. PSC-833 is also used to study the role of 4-cyano-N-cyclopentylbenzenesulfonamide in drug absorption and distribution in the body.
Propiedades
Nombre del producto |
4-cyano-N-cyclopentylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H14N2O2S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
4-cyano-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c13-9-10-5-7-12(8-6-10)17(15,16)14-11-3-1-2-4-11/h5-8,11,14H,1-4H2 |
Clave InChI |
WAMZIQWGDIXURR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canónico |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)

![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)

![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)